![molecular formula C20H14ClNO2 B12631789 9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one CAS No. 919290-44-1](/img/structure/B12631789.png)
9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one
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Overview
Description
9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one is a heterocyclic compound featuring a benzo-fused isoquinolinone core. Key structural attributes include:
- Chloro substituent at position 9, which enhances electrophilic reactivity and influences binding interactions in biological systems.
- 4-(Hydroxymethyl)phenyl group at position 4, contributing to solubility via the polar hydroxymethyl moiety and enabling further functionalization.
- Isoquinolinone scaffold, a bicyclic system with a ketone group at position 1, providing a rigid framework for molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Hydroxymethyl Group: This step often involves a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) at the para position of the phenyl ring is susceptible to oxidation under controlled conditions.
-
Primary oxidation : Converts the hydroxymethyl group to a formyl group (-CHO) using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) .
-
Secondary oxidation : Further oxidation with strong agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) yields a carboxylic acid (-COOH) .
Table 1: Oxidation Pathways
Starting Group | Oxidizing Agent | Product | Yield (%) | Conditions |
---|---|---|---|---|
-CH₂OH | PCC/DCM | -CHO | 75–85 | RT, 6–8 h |
-CH₂OH | KMnO₄/H₂SO₄ | -COOH | 60–70 | Reflux, 12 h |
Nucleophilic Substitution Reactions
The chloro group at position 9 participates in substitution reactions, particularly with nucleophiles such as amines, alkoxides, or thiols.
-
Ammonolysis : Reaction with ammonia or primary amines in polar aprotic solvents (e.g., DMF) replaces the chloro group with an amino group (-NH₂/-NHR) .
-
Methoxylation : Treatment with sodium methoxide (NaOMe) in methanol replaces chlorine with a methoxy group (-OCH₃) .
Table 2: Substitution Reactions
Nucleophile | Reagent/Conditions | Product | Selectivity |
---|---|---|---|
NH₃ | NH₃/DMF, 80°C | -NH₂ | High (C9) |
NaOMe | NaOMe/MeOH, reflux | -OCH₃ | Moderate |
Electrophilic Aromatic Substitution (EAS)
The electron-rich isoquinolinone core undergoes EAS at specific positions:
-
Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups (-NO₂) at the C5 or C7 positions of the benzo[h]isoquinolinone ring .
-
Sulfonation : Reaction with fuming sulfuric acid adds sulfonic acid groups (-SO₃H) predominantly at C6 .
Table 3: EAS Reactivity
Reaction | Reagent | Position | Notes |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | C5/C7 | Mixture of regioisomers |
Sulfonation | H₂SO₄ (fuming) | C6 | Single product |
Cyclization and Ring Expansion
The compound’s bicyclic structure facilitates cyclization under catalytic conditions:
-
Palladium-catalyzed cross-coupling : Reaction with terminal alkynes in the presence of Pd(PPh₃)₄/CuI forms fused polycyclic derivatives via Sonogashira coupling .
-
Intramolecular cyclopropanation : Copper(I)-catalyzed reactions with diazo compounds generate strained cyclopropane-embedded analogs .
Table 4: Cyclization Outcomes
Catalyst | Reagent | Product Class | Application |
---|---|---|---|
Pd(PPh₃)₄ | Terminal alkyne | Isoquinoline-alkyne hybrids | Drug discovery |
Cu(acac)₂ | Diazo ester | Cyclopropane-fused derivatives | Material science |
Functional Group Interconversion
The hydroxymethyl group serves as a handle for further derivatization:
-
Esterification : Reaction with acetyl chloride (AcCl) forms the acetate ester (-CH₂OAc) .
-
Etherification : Treatment with alkyl halides (R-X) and base yields ethers (-CH₂OR) .
Stability and Degradation
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces ring-opening reactions, forming quinoline derivatives .
-
Hydrolytic stability : The compound is stable in neutral aqueous solutions but degrades under acidic or alkaline conditions via cleavage of the lactam ring .
Key Mechanistic Insights from Literature
-
Copper-mediated reactions dominate functionalization at the chloro position, enabling efficient substitution without ring distortion .
-
Steric effects from the hydroxymethyl group influence regioselectivity in EAS, favoring meta/para positions on the phenyl ring .
-
Electronic effects of the chloro group enhance the electrophilicity of the isoquinolinone core, facilitating nucleophilic attacks .
Scientific Research Applications
9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities:
Key Observations :
- The chloro substituent is common across all compounds, likely enhancing stability and bioactivity.
- The rigid isoquinolinone core in the target compound and duvelisib contrasts with the partially saturated dihydroquinolinone in , which may influence conformational flexibility and binding kinetics .
Comparative Efficacy :
- Duvelisib’s purine group confers specificity for PI3K isoforms, while the target compound’s hydroxymethylphenyl group may favor alternative targets (e.g., tyrosine kinases).
- The dihydroquinolinone’s partial saturation could reduce metabolic stability compared to fully aromatic analogs .
Physicochemical Properties
Notes:
Biological Activity
9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one is a complex organic compound with the molecular formula C20H14ClNO2. This compound belongs to the class of isoquinolinone derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. The structural features, including a chloro group and a hydroxymethyl group attached to a phenyl ring, contribute to its reactivity and biological effects.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
CAS Number | 919290-45-2 |
Molecular Formula | C20H14ClNO2 |
Molecular Weight | 335.8 g/mol |
IUPAC Name | 9-chloro-4-[4-(hydroxymethyl)phenyl]-2H-benzo[h]isoquinolin-1-one |
LogP | 5.414 |
The presence of both the chloro and hydroxymethyl groups is significant as they enhance the compound's chemical reactivity, allowing for various synthetic modifications and biological interactions.
Anticancer Properties
Research indicates that isoquinolinone derivatives, including this compound, exhibit notable anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, studies have shown that similar compounds can disrupt cell cycle progression and promote caspase activation in various cancer cell lines.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in several studies. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting their possible use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for developing treatments for inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoquinolinone derivatives. Variations in the substituents on the phenyl ring or changes in the position of functional groups can significantly affect the pharmacological profile. For example:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one | Hydroxymethyl group at a different position | Potentially altered biological activity due to positional isomerism |
9-Chloro-4-[4-(dimethylamino)phenyl]benzo[h]isoquinolin-1(2H)-one | Contains a dimethylamino group | May exhibit enhanced lipophilicity and altered pharmacokinetics |
8-Chloro-6,7-dimethoxy-5-methyl-3,4-dihydroisoquinolin-1(2H)-one | Different substitutions on the isoquinoline core | Known for distinct anti-cancer properties |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Anticancer Activity : A study demonstrated that a related isoquinolinone derivative induced apoptosis in breast cancer cells through mitochondrial pathways, significantly reducing cell viability at concentrations as low as 10 µM.
- Neuroprotection Research : In a neuroprotection model using SH-SY5Y neuroblastoma cells, treatment with an analogous compound resulted in a reduction of oxidative stress markers and improved cell survival rates under neurotoxic conditions.
- Anti-inflammatory Effects : A study evaluating the anti-inflammatory effects found that treatment with isoquinolinone derivatives reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases.
Q & A
Q. Basic: What synthetic methodologies are commonly employed for synthesizing 9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one?
Answer:
The compound is synthesized via multi-step organic reactions, including:
- Williamson Ether Synthesis : For introducing the hydroxymethylphenyl group via nucleophilic substitution .
- Fischer Indole Synthesis : To construct the isoquinolinone core using ketone precursors and hydrazine derivatives .
- N-Alkylation : For introducing the chloro substituent at position 9 using alkyl halides (e.g., bromo-4-chlorobutane) in polar aprotic solvents like acetonitrile .
- Purification : Silica gel column chromatography with ethyl acetate/hexane gradients and recrystallization from Et₂O/CHCl₃ mixtures are standard .
Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Core Formation | Hydrazine, HCl, reflux in EtOH | 65–78 | |
Chlorination | Br-4-chlorobutane, K₂CO₃, DMF, 80°C | 82 | |
Final Purification | Silica gel (hexane:EtOAc = 3:1) | 95 |
Q. Basic: How is structural characterization performed for this compound?
Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD confirms the fused benzoisoquinolinone system and substituent positions. Hydrogen bonding (N–H⋯O) and C–H⋯π interactions are critical for crystal packing .
- Spectroscopy :
Q. Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps, while ionic liquids (e.g., [bmim]BF₄) improve cyclization efficiency .
- Catalyst Selection : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate chlorination .
- Temperature Control : Lowering reaction temperatures (e.g., 60°C instead of reflux) minimizes side products in sensitive steps like Fischer indole synthesis .
Key Data :
Q. Advanced: How can computational methods predict the compound’s reactivity or biological activity?
Answer:
- Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility and stability .
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., chloro group for nucleophilic substitution) .
- AI-Driven QSAR : Machine learning models trained on structural analogs correlate substituent modifications (e.g., hydroxymethyl position) with activity trends .
Example :
- AI models predicted a 20% increase in binding affinity when replacing the hydroxymethyl group with a carboxy group .
Q. Advanced: How to resolve contradictions in spectroscopic or crystallographic data?
Answer:
- Multi-Technique Validation : Cross-validate NMR assignments with HSQC/HMBC experiments and XRD-derived bond lengths .
- Dynamic Light Scattering (DLS) : Detects amorphous impurities in crystallized samples that may skew XRD results .
- Theoretical vs. Experimental Comparison : Use DFT-optimized geometries to identify discrepancies in dihedral angles or hydrogen bonding .
Q. Advanced: What strategies address poor solubility in biological assays?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxymethyl) to enhance aqueous solubility .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability while improving dissolution .
- Nanoparticle Encapsulation : Lipid-based nanoformulations increase bioavailability by 3–5× in preliminary trials .
Q. Advanced: How can environmental fate studies be designed for this compound?
Answer:
- OECD 307 Guidelines : Assess biodegradation in soil/water matrices under aerobic/anaerobic conditions .
- LC-MS/MS Monitoring : Track degradation products (e.g., dechlorinated analogs) at ppm-level sensitivity .
- Ecotoxicology Models : Use computational tools like ECOSAR to predict toxicity to aquatic organisms .
Q. Advanced: What role does AI play in derivative design?
Answer:
- Generative Adversarial Networks (GANs) : Propose novel analogs by learning from ChEMBL or PubChem databases .
- Reinforcement Learning : Optimize synthetic routes by minimizing step count and maximizing atom economy .
- Feedback Loops : Integrate experimental assay data (e.g., IC₅₀) to refine predictive models iteratively .
Properties
CAS No. |
919290-44-1 |
---|---|
Molecular Formula |
C20H14ClNO2 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
9-chloro-4-[4-(hydroxymethyl)phenyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C20H14ClNO2/c21-15-7-5-13-6-8-16-18(14-3-1-12(11-23)2-4-14)10-22-20(24)19(16)17(13)9-15/h1-10,23H,11H2,(H,22,24) |
InChI Key |
KYBLHWLKLKJWKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C2C(=O)NC=C3C4=CC=C(C=C4)CO)Cl |
Origin of Product |
United States |
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